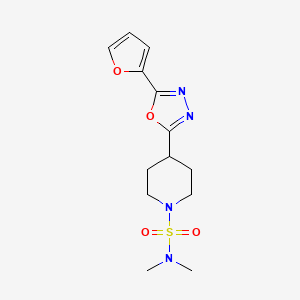

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with 1,2,4-oxadiazole rings, which are relevant to the oxadiazole moiety present in the compound of interest. These related compounds are of significance due to their potential use as insensitive energetic materials, which are substances that are less sensitive to external stimuli like impact and friction, making them safer to handle than traditional explosives .

Synthesis Analysis

The synthesis of related compounds involves high-temperature reactions, as seen in the first paper where 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This suggests that the synthesis of the compound of interest might also require high-temperature conditions to facilitate the formation of the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction, which is a powerful technique to determine the three-dimensional arrangement of atoms within a crystal . This method could potentially be used to analyze the molecular structure of "this compound" to ensure the correct formation of the compound and to understand its geometric parameters.

Chemical Reactions Analysis

The papers provided discuss the chemical reactivity of compounds with 1,2,4-oxadiazole rings. For instance, acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents have been explored . These reactions are crucial for further functionalization of the oxadiazole ring and could be relevant for modifying the compound of interest to achieve desired properties or for the synthesis of derivatives.

Physical and Chemical Properties Analysis

The thermal stabilities of related compounds were determined using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing moderate thermal stabilities . Additionally, the insensitivity towards impact and friction was measured, indicating that these materials are safer alternatives to traditional explosives like TNT . These analyses are important for assessing the safety and stability of the compound of interest, especially if it is to be used as an energetic material.

Wissenschaftliche Forschungsanwendungen

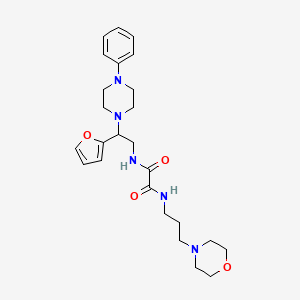

Sulfonamide Hybrid Compounds

Sulfonamide compounds, including hybrids with oxadiazoles and furan, are notable for their broad range of biological activities. These hybrids, synthesized by combining sulfonamides with various heterocyclic moieties, show promise in antimicrobial applications, particularly against bacterial infections. The research in this area underscores the significance of such hybrids in developing new therapeutic agents (Ghomashi et al., 2022).

Furoxans and Biological Activities

Furoxans, closely related to furan and oxadiazole compounds, have been explored for their biological activities, such as vasodilator effects. Studies suggest that these compounds can increase coronary flow and stimulate soluble guanylate cyclase activity, hinting at potential therapeutic applications in cardiovascular diseases (Feelisch et al., 1992).

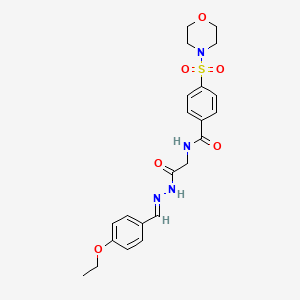

Corrosion Inhibition

Compounds with furan and sulfonamide moieties have been evaluated for their potential as corrosion inhibitors. These compounds show increased efficiency with rising concentrations and exhibit properties suggesting their utility in protecting materials against corrosion, particularly in acidic environments (Sappani & Karthikeyan, 2014).

Synthesis of Heterocycles

The synthesis of 2-sulfonylbenzo[b]furans, involving compounds with furan and oxadiazole groups, highlights the utility of these compounds in organic chemistry, particularly in creating complex heterocyclic structures (Li & Liu, 2014).

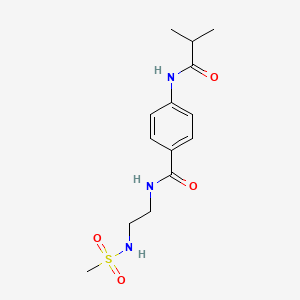

Antibacterial Bioactivities

Sulfone derivatives with 1,3,4-oxadiazole moieties have demonstrated promising in vitro antibacterial bioactivities, especially against plant pathogens like Ralstonia solanacearum. These compounds show potential in developing new bactericides for agricultural use (Xu et al., 2012).

Energetic Materials Synthesis

Oxadiazole and furazan-based compounds have been explored for their application in synthesizing insensitive energetic materials. Their thermal stability and insensitivity towards impact and friction make them candidates for safe energetic materials (Yu et al., 2017).

Metal Chelates and Antifungal Activity

The chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied, with evaluations suggesting their antifungal activity against various fungal strains, indicating their potential in medicinal chemistry (Varde & Acharya, 2017).

Cytotoxic Activity of Sulfonamide Derivatives

Sulfonamide derivatives with 1,8-dioxo-decahydroacridines structure have shown cytotoxic activity against human tumor cell lines, making them a focus in cancer research. Their efficacy in inhibiting tumor cells suggests potential in developing new cancer therapeutics (Li et al., 2014).

Antifungal Sulfone Compounds

Sulfone compounds with 1,3,4-oxadiazole moieties have displayed good antifungal activities, outperforming certain commercial fungicides. Their effectiveness against plant pathogenic fungi positions them as potential agrochemicals (Xu et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Furan derivatives have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests that furan derivatives, including potentially “4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide”, could have interesting applications in the future.

Eigenschaften

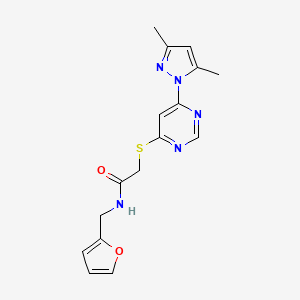

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-16(2)22(18,19)17-7-5-10(6-8-17)12-14-15-13(21-12)11-4-3-9-20-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMNLPBZMHHSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile](/img/structure/B2501015.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![3-Methyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2501025.png)

![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)